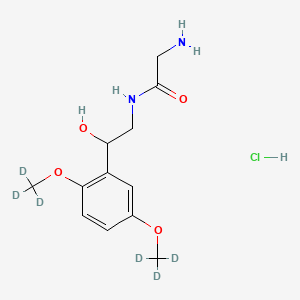
Midodrine D6 Hydrochloride
概要
説明
Midodrine D6 Hydrochloride is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .
Synthesis Analysis
Midodrine D6 Hydrochloride is synthesized via a Hantzsch condensation reaction . The process variables such as reaction temperature, heating time, reagent volume, and pH were screened by operating a 2-level full factorial design .Molecular Structure Analysis
The molecular formula of Midodrine D6 Hydrochloride is C12H12D6N2O4 • HCl . The InChI code is InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; .Chemical Reactions Analysis
Midodrine D6 Hydrochloride undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine . The optimal reaction parameters of this chemical derivatization were determined using a Hantzsch condensation reaction .Physical And Chemical Properties Analysis
Midodrine D6 Hydrochloride is a solid substance . It has a molecular weight of 296.8 and is soluble in DMSO and Methanol .科学的研究の応用
Prevention of Vasovagal Syncope
Midodrine has been used in the prevention of vasovagal syncope (VVS), a common clinical condition that lacks effective medical therapies . Midodrine, a prodrug for an α1-adrenergic receptor agonist, might suppress VVS . Studies have shown that midodrine can substantially reduce the likelihood of positive head-up-tilt (HUT) test outcomes . It also provides a significant reduction in the risk of VVS in randomized, double-blinded clinical trials .
Treatment of Orthostatic Hypotension
Midodrine hydrochloride is a short-acting pressor agent that raises blood pressure in the upright position in patients with orthostatic hypotension . Orthostatic hypotension is a condition where patients experience a reduction in blood pressure when they stand up, which can result in symptoms of dizziness, blurring of vision, fainting, and falls . Midodrine has been shown to be a well-tolerated and clinically effective treatment for symptomatic orthostatic hypotension .
Activation of α-Adrenergic Receptors
Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an α1-agonist . It exerts its actions via activation of the α-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure .
作用機序
Target of Action
Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .
Mode of Action
Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .
Biochemical Pathways
The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .
Result of Action
The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .
Action Environment
The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Midodrine D6 Hydrochloride | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)